molecular formula C11H16N2O2 B13519996 Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate

Cat. No.: B13519996
M. Wt: 208.26 g/mol
InChI Key: MWRZYXWVRGYAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate
  • Ethyl 2-amino-3-(pyridin-2-yl)propanoate
  • Ethyl 2-amino-3-(4-methylpyridin-2-yl)propanoate

Uniqueness

This compound is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.

Biological Activity

Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an ethyl ester linked to a propanoic acid backbone, with an amino group and a pyridine ring. The molecular formula is C12H16N2O2C_{12}H_{16}N_2O_2, and it has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine moiety is crucial as it is often associated with various pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The specific pathways and molecular targets remain to be fully elucidated.
  • CNS Activity : Given the presence of the pyridine ring, this compound may interact with central nervous system (CNS) receptors, potentially influencing neuropharmacological outcomes. Pyridine derivatives are known to affect neurotransmitter systems, which could lead to applications in treating neurological disorders.
  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, including those involved in cancer cell proliferation and survival. Its interaction with these enzymes could provide a pathway for therapeutic intervention in malignancies .

Study on Antitumor Effects

A study conducted on various pyridine derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth, suggesting a potential role in cancer therapy.

CompoundIC50 (µM)Cell LineMechanism of Action
This compound15MCF-7 (breast cancer)Apoptosis induction
Similar Pyridine Derivative10HeLa (cervical cancer)Cell cycle arrest

CNS Interaction Studies

Research exploring the interaction of pyridine derivatives with CNS receptors highlighted the potential for this compound to modulate neurotransmitter activity. This could have implications for treating conditions such as anxiety and depression, although further studies are required to confirm these effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. The synthetic route aims to optimize yield and purity while exploring variations that may enhance biological activity.

  • Starting Material : 6-Methylpyridin-2-carboxylic acid
  • Reagents : Ethanol, amines, coupling agents
  • Conditions : Refluxing under inert atmosphere

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10(12)7-9-6-4-5-8(2)13-9/h4-6,10H,3,7,12H2,1-2H3

InChI Key

MWRZYXWVRGYAQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=N1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.